Ccmi
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCMI involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for further use .
Chemical Reactions Analysis
Types of Reactions
CCMI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
CCMI has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of alpha-7 neuronal nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and cognitive functions.
Medicine: Potential therapeutic agent for central nervous system diseases with cognitive dysfunction.
Industry: Used in the development of new drugs targeting neuronal receptors
Mechanism of Action
CCMI exerts its effects by positively modulating the alpha-7 neuronal nicotinic acetylcholine receptors. It does not bind to the orthosteric site but enhances the agonist-induced currents at these receptors. This modulation leads to improved neuronal signaling and cognitive functions. The molecular targets involved include the alpha-7 neuronal nicotinic acetylcholine receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
AVL-3288: Another name for CCMI, with similar properties and applications.
UCI-4083: A compound with similar modulation effects on alpha-7 neuronal nicotinic acetylcholine receptors.
Uniqueness
This compound is unique due to its selective positive allosteric modulation of alpha-7 neuronal nicotinic acetylcholine receptors without binding to the orthosteric site. This property makes it a valuable tool for studying neuronal signaling and developing therapeutic agents for cognitive dysfunction .
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKIACTLSBBIY-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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